2-Amino-3,5-dichlorobenzamide

Übersicht

Beschreibung

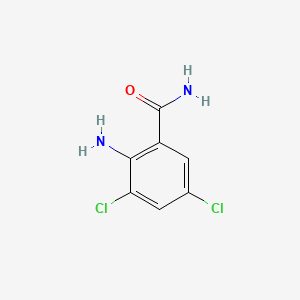

2-Amino-3,5-dichlorobenzamide is an organic compound with the molecular formula C7H6Cl2N2O It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an amino group at the 2nd position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dichlorobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with ammonia or an amine. The reaction is usually carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to ensure good yields . The general reaction scheme is as follows:

3,5-dichlorobenzoyl chloride+NH3→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3,5-dichlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Often use reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile, products can include 2-amino-3,5-dihydroxybenzamide or 2-amino-3,5-dialkoxybenzamide.

Oxidation Products: 2-Nitro-3,5-dichlorobenzamide.

Reduction Products: 2-Alkylamino-3,5-dichlorobenzamide.

Wissenschaftliche Forschungsanwendungen

Applications in Pharmaceuticals

-

Pharmaceutical Intermediates :

- 2-Amino-3,5-dichlorobenzamide serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for developing active pharmaceutical ingredients (APIs) that target specific biological pathways.

- Example: It has been used in synthesizing anti-inflammatory drugs due to its ability to modulate biological activities effectively.

-

Drug Development :

- Research has demonstrated its potential in developing novel drugs targeting specific receptors or enzymes. For instance, derivatives of this compound have shown promise in inhibiting certain cancer cell lines.

Agrochemical Applications

-

Herbicide Development :

- This compound is utilized as a precursor for synthesizing herbicides. Its dichloro substituents enhance herbicidal activity by interfering with plant growth processes.

- Case Study: A study indicated that formulations containing this compound exhibited effective weed control in crops like soybeans and corn.

-

Pesticide Formulations :

- The compound is also involved in synthesizing pesticide formulations that are effective against a range of pests while being environmentally friendly.

Applications in Organic Synthesis

- Building Block for Complex Molecules :

- In organic chemistry, this compound is used as a building block for synthesizing more complex molecules through various reactions such as coupling reactions and nucleophilic substitutions.

- Example: It has been employed in the synthesis of heterocyclic compounds which are pivotal in medicinal chemistry.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Pharmaceuticals | Intermediate for APIs | Targets inflammatory pathways |

| Drug development | Potential anti-cancer properties | |

| Agrochemicals | Herbicide precursor | Effective against weeds in crops |

| Pesticide formulations | Environmentally friendly options | |

| Organic Synthesis | Building block for complex molecules | Used in heterocyclic compound synthesis |

Wirkmechanismus

The mechanism of action of 2-Amino-3,5-dichlorobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways involved can vary, but studies have shown that similar compounds can inhibit enzymes like cyclooxygenase (COX) or interact with DNA .

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-5-chlorobenzamide

- 3,5-Dichlorobenzamide

- 2,6-Dichlorobenzamide

Comparison: 2-Amino-3,5-dichlorobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. For example, the presence of the amino group at the 2nd position and chlorine atoms at the 3rd and 5th positions can enhance its ability to form hydrogen bonds and interact with biological targets compared to other dichlorobenzamide derivatives .

Biologische Aktivität

2-Amino-3,5-dichlorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: . Its structure features an amino group at the 2-position and chlorine substituents at the 3rd and 5th positions on a benzene ring. This unique arrangement enhances its ability to form hydrogen bonds and interact with various biological targets, making it a subject of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇Cl₂N₂O |

| Functional Groups | Amino (-NH₂), Chlorine (Cl) |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. It may inhibit the activity of cyclooxygenase (COX) enzymes or interact with DNA, leading to various biological effects. For example, studies have indicated its potential as an inhibitor of cell division cycle 25 protein (Cdc25B), which is crucial for cell cycle regulation .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies indicated that it can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (M. tb). The compound's effectiveness against drug-resistant strains highlights its potential as a therapeutic agent in treating tuberculosis.

Case Study: Antitubercular Activity

A study evaluated several arylcarboxamide derivatives for their antitubercular activity against M. tb H37Rv strain. Among these compounds, those structurally similar to this compound demonstrated considerable potency with minimum inhibitory concentrations (MIC) comparable to first-line anti-TB drugs such as ethambutol .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer activities. The compound's structural characteristics allow it to interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth.

Structure-Activity Relationship (SAR)

The positioning of functional groups significantly influences the biological activity of this compound. Comparative studies with similar compounds have shown that variations in substitution patterns can enhance or diminish activity:

| Compound | Biological Activity |

|---|---|

| 2-Amino-5-chlorobenzamide | Antimicrobial |

| 4-Amino-3-chlorobenzamide | Anticancer |

| 2-Hydroxy-3,5-dichlorobenzamide | Antioxidant |

Eigenschaften

IUPAC Name |

2-amino-3,5-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKRQUUATBDWTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871382 | |

| Record name | 2-Amino-3,5-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36765-01-2 | |

| Record name | 3,5-Dichloroanthranilamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036765012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC145122 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3,5-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DICHLOROANTHRANILAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2NWM9DN47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.